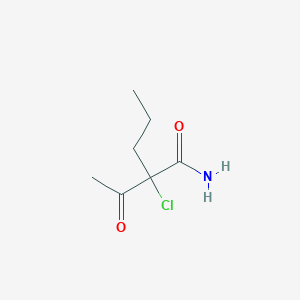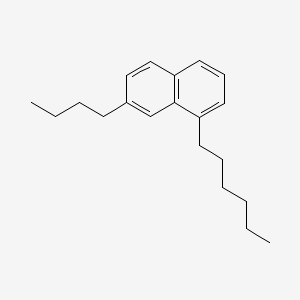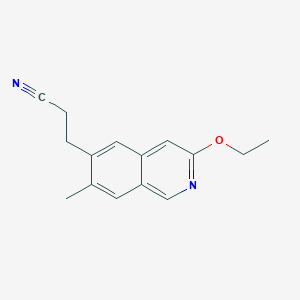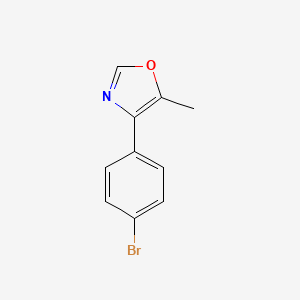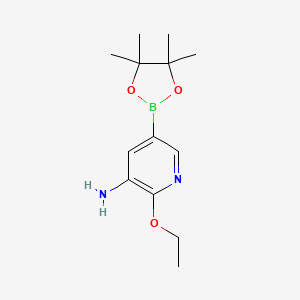
2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one is a heterocyclic compound with the molecular formula C11H19N3O It is a derivative of imidazolidinone, characterized by the presence of a cyclopropyl group, a butyl chain, and a methyl group attached to the imidazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with butyl isocyanate, followed by the addition of methyl isocyanate. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidinone ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Oxo derivatives with increased oxygen content.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Substituted imidazolidinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In biological systems, it may interfere with cellular processes by modulating signal transduction pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one
- 2-Amino-5-butyl-5-cyclopropyl-3-methylimidazol-4-one
- 2-Imino-5-butyl-5-cyclopropyl-3-methyl-imidazolidin-4-one
Uniqueness
This compound stands out due to its unique combination of structural features, including the cyclopropyl group and the imidazolidinone ring
Propiedades
Fórmula molecular |
C11H19N3O |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
2-amino-5-butyl-5-cyclopropyl-3-methylimidazol-4-one |
InChI |
InChI=1S/C11H19N3O/c1-3-4-7-11(8-5-6-8)9(15)14(2)10(12)13-11/h8H,3-7H2,1-2H3,(H2,12,13) |
Clave InChI |
RZFGQNVQSFUQHK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C(=O)N(C(=N1)N)C)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


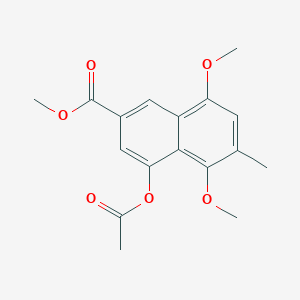
![[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)
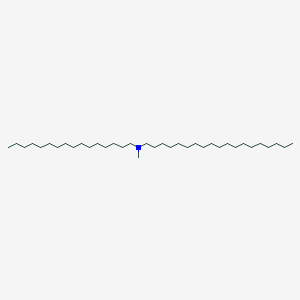
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)
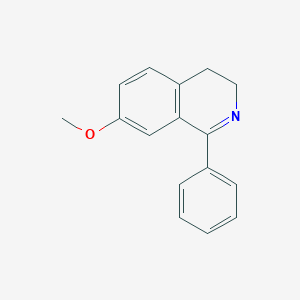

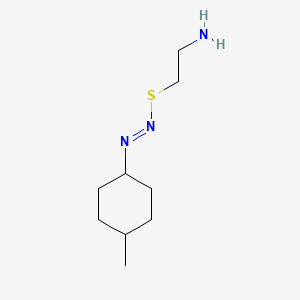
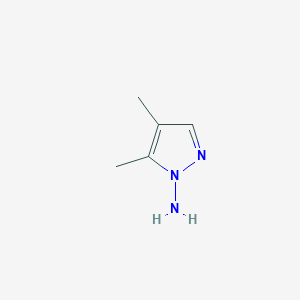
![N-methyl-N-[(4-methylphenyl)methyl]formamide](/img/structure/B13940701.png)
